molecular formula C11H8N2O2 B14298457 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile CAS No. 114414-26-5

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile

Cat. No.: B14298457
CAS No.: 114414-26-5
M. Wt: 200.19 g/mol
InChI Key: QJCKEWNNKHZPMT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile is an organic compound with the molecular formula C11H8N2O2 It is a derivative of benzodioxole, characterized by the presence of two nitrile groups at the 5 and 6 positions and two methyl groups at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-benzodioxole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired dicarbonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, where nucleophiles like amines or alcohols replace the nitrile groups, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-benzodioxole: Lacks the nitrile groups, making it less reactive in certain chemical reactions.

    6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Contains methoxy groups and an aldehyde group, leading to different reactivity and applications.

Uniqueness

2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile is unique due to the presence of both nitrile and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

114414-26-5

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-5,6-dicarbonitrile

InChI

InChI=1S/C11H8N2O2/c1-11(2)14-9-3-7(5-12)8(6-13)4-10(9)15-11/h3-4H,1-2H3

InChI Key

QJCKEWNNKHZPMT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C(=C2)C#N)C#N)C

Origin of Product

United States

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